molecular formula C14H26N2OS B7586664 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one

2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one

Cat. No. B7586664
M. Wt: 270.44 g/mol
InChI Key: BVAYAWJQLXCQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one, also known as APTP, is a synthetic compound that has gained attention in the scientific community for its potential in various research applications. APTP belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it an interesting subject for study.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves its interaction with GABA-A receptors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one binds to a specific site on the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety-related behaviors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to decrease anxiety-related behaviors and improve cognitive function. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. Additionally, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have anti-tumor effects, as it inhibits the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its unique chemical structure, which makes it an interesting subject for study. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its potential toxicity. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have toxic effects on liver and kidney function in animal studies, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. One area of interest is the development of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one analogs with improved pharmacological properties. Another area of interest is the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is a synthetic compound with a unique chemical structure that has gained attention in the scientific community for its potential in various research applications. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in the treatment of neurological disorders and cancer, and has been shown to have various biochemical and physiological effects. While 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has some limitations, it remains an interesting subject for study and has several future directions for research.

Synthesis Methods

The synthesis of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves the condensation of 2-aminocyclohexanone with 1,4-thiazepane-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then acetylated with acetic anhydride to yield 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. This synthetic pathway has been reported in the literature and has been used by researchers to obtain 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one for various research purposes.

Scientific Research Applications

2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in various scientific research applications. One of the most prominent applications of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is in the field of neuroscience. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used in the treatment of anxiety and other neurological disorders. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.

properties

IUPAC Name

2-(azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2OS/c1-13(15-7-4-2-3-5-8-15)14(17)16-9-6-11-18-12-10-16/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYAWJQLXCQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCSCC1)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one

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